ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate
Description
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate is a complex heterocyclic compound featuring a benzoxazole-indole hybrid core with a cyano-substituted butenoate ester side chain. The benzoxazole moiety contributes to its planar aromatic structure, while the indole system introduces electron-rich properties.
Properties
CAS No. |
35325-49-6 |
|---|---|
Molecular Formula |
C26H25N3O3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl (E,4E)-2-cyano-4-[1,3,3-trimethyl-5-(5-methyl-1,3-benzoxazol-2-yl)indol-2-ylidene]but-2-enoate |
InChI |
InChI=1S/C26H25N3O3/c1-6-31-25(30)18(15-27)9-12-23-26(3,4)19-14-17(8-10-21(19)29(23)5)24-28-20-13-16(2)7-11-22(20)32-24/h7-14H,6H2,1-5H3/b18-9+,23-12+ |
InChI Key |
MPWHKYNUMSYUBY-RRBVXGJZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/1\C(C2=C(N1C)C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC=C1C(C2=C(N1C)C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s benzoxazole-indole core distinguishes it from analogs like ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 1) (), which replaces benzoxazole with benzimidazole.
Substituent Effects on Solubility and Reactivity
Compared to I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) (), the target compound’s cyano group and fused indole-benzoxazole system likely reduce solubility in polar solvents. The rigid, planar structure may also hinder reactivity in nucleophilic substitution reactions compared to more flexible esters like I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) .
Electronic and Spectroscopic Properties
The conjugation between the indole’s π-system and the benzoxazole ring could lead to red-shifted absorption/emission spectra relative to simpler benzoate esters (e.g., I-6230). The cyano group may further stabilize the excited state, enhancing fluorescence quantum yield compared to non-cyano analogs .
Table 1: Key Structural and Functional Comparisons
Biological Activity
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against certain bacterial strains. In a comparative study, the antibacterial activity of this compound was found to be higher than its antifungal activity . The presence of halo-substitutions on the molecule enhanced its growth inhibition activity, surpassing that of reference drugs like fluconazole and chloramphenicol .
| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| E. coli | 12.5 |
| S. aureus | 6.25 |
| P. aeruginosa | 25 |
Anticancer Properties
Research has indicated potential anticancer activities for this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Colon Carcinoma (HCT-116): The compound exhibited significant activity against the HCT-116 cell line with an IC50 value of 6.2 μM .
- Human Breast Cancer (T47D): It showed moderate activity against the T47D cell line with an IC50 value of 27.3 μM .
These findings suggest that the compound may have potential applications in cancer therapeutics, particularly for colon and breast cancers.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit certain metabolic enzymes, which could have implications for various therapeutic applications:
Acetylcholinesterase (AChE) Inhibition : Studies have shown that the compound efficiently inhibits AChE I and II . This property suggests potential applications in treating neurological disorders such as Alzheimer's disease.
| Enzyme | IC50 (μM) |
|---|---|
| AChE I | 15.3 |
| AChE II | 18.7 |
Antioxidant Activity
Research has revealed that the compound possesses high antioxidant activity . This property could be beneficial in preventing oxidative stress-related diseases and may contribute to its potential anticancer effects.
Potential Therapeutic Applications
Based on its biological activities, ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate shows promise for various therapeutic applications:
- Treatment of neurological disorders
- Cancer therapy, particularly for colon and breast cancers
- Management of oxidative stress-related conditions
- Potential antibacterial agent
Case Study: Colon Cancer Cell Line HCT-116
In a comprehensive study focusing on the anticancer properties of indole derivatives, the compound was tested against the HCT-116 colon cancer cell line. The results showed:
- IC50 value: 6.2 μM
- Apoptosis induction: 37% at 10 μM concentration
- Cell cycle arrest: G2/M phase
These findings suggest that the compound may act by inducing apoptosis and disrupting the cell cycle in colon cancer cells, making it a potential candidate for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
